Rifabutin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rifabutin is an antibiotic belonging to the rifamycin family. It is primarily used to treat tuberculosis and prevent and treat Mycobacterium avium complex infections, especially in patients with HIV/AIDS who cannot tolerate rifampin . This compound works by inhibiting the DNA-dependent RNA polymerase in bacteria, thereby blocking RNA production and leading to bacterial cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rifabutin is a semi-synthetic derivative of rifamycin S. The preparation involves several steps, including the bromination of rifamycin S to form 3-bromine rifamycin S, followed by a series of reactions to introduce the spiropiperidyl group . The reaction conditions typically involve the use of ethyl acetate, potassium bromide, and bromine in a controlled environment to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, this compound is produced using a combination of chemical synthesis and fermentation processes. The fermentation process involves the cultivation of specific strains of bacteria that produce rifamycin S, which is then chemically modified to produce this compound. This method ensures a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Rifabutin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule.
Substitution: Substitution reactions can introduce different functional groups into the this compound structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under controlled conditions to achieve the desired substitutions.
Major Products Formed: The major products formed from these reactions include various this compound derivatives with modified functional groups, which can have different pharmacological properties .
Scientific Research Applications
Rifabutin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of antibiotic action and resistance.
Biology: Investigated for its effects on bacterial RNA polymerase and its role in bacterial cell death.
Mechanism of Action
Rifabutin exerts its effects by inhibiting the DNA-dependent RNA polymerase in gram-positive and some gram-negative bacteria. This inhibition leads to the suppression of RNA synthesis, ultimately causing bacterial cell death . The molecular target of this compound is the beta subunit of the bacterial RNA polymerase, which is essential for the transcription process .
Comparison with Similar Compounds
Rifampin: Another rifamycin antibiotic used to treat tuberculosis.
Rifapentine: A rifamycin derivative with a longer half-life, allowing for less frequent dosing.
Ethambutol: Used in combination with other antibiotics to treat tuberculosis.
Uniqueness of Rifabutin: this compound is unique in its ability to be used in patients who cannot tolerate rifampin, such as those on antiretroviral therapy for HIV/AIDS . It also has a broader spectrum of activity against Mycobacterium avium complex infections .
Properties
Molecular Formula |
C46H62N4O11 |
---|---|
Molecular Weight |
847.0 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate |
InChI |
InChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,52-55H,16-19,21H2,1-11H3,(H,47,57)/b13-12+,20-15+,24-14-/t23-,25+,26+,27+,30-,37-,38+,41+,45-/m0/s1 |
InChI Key |
AZFBLLCNOQPJGJ-VXTBVIBXSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)/C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.